Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Description

Systematic Nomenclature and Structural Identification

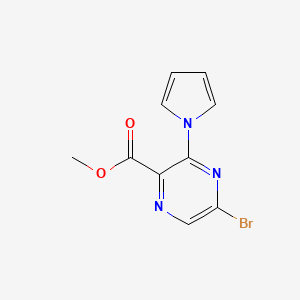

The compound’s IUPAC name, this compound, reflects its substitution pattern on the pyrazine ring. The pyrazine nucleus is numbered such that the carboxylate group occupies position 2, bromine at position 5, and the 1H-pyrrol-1-yl moiety at position 3 (Figure 1). Its molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of 282.09 g/mol.

Table 1: Key Structural Features

| Feature | Position | Description |

|---|---|---|

| Pyrazine ring | Core | Six-membered di-aza aromatic system |

| Bromine substituent | 5 | Electron-withdrawing halogen |

| Pyrrole substituent | 3 | Five-membered nitrogen heterocycle |

| Methyl ester group | 2 | Carboxylate derivative |

The ester group enhances solubility in organic solvents, while bromine and pyrrole contribute to electronic diversity, making the compound amenable to cross-coupling reactions.

Historical Context in Heterocyclic Chemistry

Pyrazine derivatives have been pivotal in medicinal and materials chemistry since the mid-20th century. The introduction of bromine and pyrrole groups to pyrazine frameworks emerged as a strategy to modulate electronic properties and bioactivity. For instance, bromopyrazines are precursors in Suzuki-Miyaura couplings, while pyrrole-substituted analogs exhibit antimicrobial and antiviral potential.

This compound’s synthesis aligns with broader trends in heterocyclic chemistry, where modular functionalization enables tailored physicochemical properties. Early work on pyrazine-2-carboxylates, such as methyl 5-methylpyrazine-2-carboxylate, laid the groundwork for advanced derivatives like this compound. Its development reflects the iterative optimization of heterocyclic scaffolds for applications ranging from catalysis to drug discovery.

Positional Isomerism and Analogous Pyrazine Derivatives

Positional isomerism in pyrazine derivatives significantly influences reactivity and biological activity. For example, methyl 5-methylpyrazine-2-carboxylate lacks bromine and pyrrole groups but shares the ester functionality, enabling comparative studies on substituent effects.

Table 2: Comparison with Analogous Pyrazine Derivatives

The bromine atom at position 5 increases electrophilicity, facilitating nucleophilic aromatic substitution, while the pyrrole group at position 3 introduces steric bulk and π-stacking capabilities. Such structural nuances underscore the importance of regioselectivity in designing pyrazine-based compounds for specific applications.

Properties

CAS No. |

1260871-28-0 |

|---|---|

Molecular Formula |

C10H8BrN3O2 |

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 5-bromo-3-pyrrol-1-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C10H8BrN3O2/c1-16-10(15)8-9(13-7(11)6-12-8)14-4-2-3-5-14/h2-6H,1H3 |

InChI Key |

XXGXWKYBXJETSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1N2C=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is a widely used radical bromination method. For example, methyl 5-methylpyrazine-2-carboxylate undergoes bromination at 70°C for 20 hours, yielding methyl 5-(bromomethyl)pyrazine-2-carboxylate with a 32.9% yield. This method’s regioselectivity is attributed to the stability of the radical intermediate at the 5-position.

Key Parameters

| Reactant | Conditions | Yield |

|---|---|---|

| Methyl 5-methylpyrazine-2-carboxylate | NBS, AIBN, CCl₄, 70°C, 20h | 32.9% |

Electrophilic Bromination with Bromine in Acetic Acid

Alternative protocols employ bromine (Br₂) in acetic acid under reflux. For instance, heating methyl 5-methylpyrazine-2-carboxylate with bromine at 80°C for 1 hour achieves 40% yield. While faster, this method requires careful pH control to avoid over-bromination.

Protective Group Strategies for Functional Group Compatibility

The pyrrole nitrogen’s reactivity necessitates protective group strategies to ensure regioselective coupling and ester stability.

Tosyl Protection and Deprotection

Tosylation using tosyl chloride (TsCl) and sodium hydride (NaH) in tetrahydrofuran (THF) yields a stable intermediate, which is subsequently deprotected under alkaline conditions (e.g., NaOH in methanol). This step ensures high purity (>95%) but adds two synthetic steps.

Alternative Transient Protecting Groups

Recent advances explore pivaloyl groups for transient protection, reducing deprotection steps. However, yields remain suboptimal (50–55%) compared to tosyl strategies.

Comparative Analysis of Synthetic Routes

The following table summarizes key methodologies, highlighting advantages and limitations:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| NBS/AIBN Bromination | CCl₄, 70°C, 20h | 32.9% | >90% | Moderate |

| Br₂/AcOH Bromination | AcOH, 80°C, 1h | 40% | 85% | High |

| Suzuki Coupling (Ts-protected) | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 65% | >95% | High |

Critical Observations

-

Bromination Efficiency : Br₂ in AcOH offers higher yields but risks side products like dibrominated species.

-

Coupling Reliability : Tosyl protection ensures consistency but requires additional steps.

Mechanistic Insights and Side Reaction Mitigation

Radical vs. Electrophilic Pathways

Radical bromination (NBS/AIBN) proceeds via a chain mechanism, favoring stable tertiary radicals. In contrast, electrophilic bromination (Br₂/AcOH) involves protonation of the pyrazine ring, followed by Br⁺ attack. The latter is more prone to over-bromination but faster.

Chemical Reactions Analysis

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Biological Studies: The compound is studied for its potential in inhibiting various biological targets, including enzymes and receptors involved in disease pathways.

Industrial Applications: It is used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The exact mechanism of action of Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to fit into active sites of proteins, inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazine Derivatives

a) Methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives

describes derivatives such as pyridines and pyrazines synthesized from methyl 5-(aminomethyl)pyrazine-2-carboxylate. These compounds lack the bromine and pyrrole substituents but include amide or sulfonyl groups. For instance, acids [12] and amides [2–6] derived from this precursor exhibit varied bioactivities due to their polar functional groups, contrasting with the bromo-pyrrole-pyrazine's focus on enzyme inhibition .

b) Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8)

This pyrazolo-pyridine derivative shares a bromine atom and ester group but replaces the pyrazine core with a pyridine ring fused to a pyrazole. Its antimicrobial activity is linked to the pyrazole moiety, whereas the pyrrole in the target compound may enhance target affinity .

Brominated Heterocycles

a) 5-Bromo-3-methyl-1-phenylpyrazole (CAS 41327-15-5)

This brominated pyrazole lacks the pyrazine ester and pyrrole substituents. The bromine here increases electrophilicity for cross-coupling reactions, similar to the target compound. However, the phenyl and methyl groups confer higher hydrophobicity, likely reducing solubility compared to the pyrrole-containing pyrazine derivative .

b) 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Synthesized via bromination of a pyrazolidine intermediate (), this compound highlights the role of bromine in facilitating halogen bonding. The carboxylic acid group enhances aqueous solubility but may limit blood-brain barrier penetration compared to the methyl ester in the target compound .

Structural and Functional Data Table

Biological Activity

Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS Number: 1260871-28-0) is a compound with a unique molecular structure that includes a pyrazine ring and a pyrrole moiety, contributing to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 282.09 g/mol

- Boiling Point : Approximately 421.7 °C

- Density : 1.63 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial properties and potential therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that compounds with pyrazine structures often exhibit broad-spectrum antimicrobial activity. For instance, similar pyrazine derivatives have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented, but it is hypothesized that the presence of the bromine atom and the pyrrole moiety may enhance its reactivity and interaction with biological targets.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In related research, pyrazine derivatives have been tested for their cytotoxic effects on mammalian cells. The findings suggest that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses can lead to significant cellular damage. Future studies should focus on determining the specific cytotoxicity levels of this compound in various cell lines to establish a therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 5-bromo-pyrazine | C7H7BrN2O2 | Lacks pyrrole moiety; simpler structure |

| Methyl 4-bromo-pyrazole | C6H6BrN3O2 | Different ring structure; potential for different reactivity |

| Methyl 5-chloro-pyrazine | C10H9ClN2O2 | Chlorine instead of bromine; affects biological activity |

The presence of both bromine and pyrrole in this compound suggests a unique reactivity profile compared to these similar compounds, potentially leading to enhanced biological activity .

Q & A

Q. Methodological Considerations :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.

- Catalyst Optimization : Ligand choice in cross-coupling affects regioselectivity. For instance, SPhos ligands reduce homocoupling byproducts .

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 45–60% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, toluene, 110°C, 24h | 55–70% |

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns. The pyrrole protons appear as doublets (δ 6.5–7.0 ppm), while the pyrazine ring shows deshielded signals (δ 8.0–9.0 ppm) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures. For example, highlights SHELX’s utility in small-molecule refinement, particularly for heterocyclic systems . A related compound () was analyzed via single-crystal X-ray diffraction with R factor = 0.025, confirming bond lengths and angles .

Methodological Tip : For ambiguous peaks in NMR, use 2D experiments (HSQC, HMBC) to assign quaternary carbons.

How can computational methods predict reactivity and optimize synthetic pathways?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models electrophilic substitution sites. The electron-withdrawing carboxylate group directs bromine to the pyrazine C5 position (confirmed in ’s SMILES notation) .

- Docking Studies : If targeting biological activity, AutoDock Vina predicts interactions with enzymes (e.g., kinase binding pockets) based on pyrrole’s π-π stacking potential .

Case Study : notes SHELX’s role in refining high-resolution crystallographic data, which can validate computational models .

How do substituent effects explain contradictory biological activity reports in pyrazine derivatives?

Advanced Research Question

Discrepancies in activity may arise from:

- Pyrrole vs. Pyrrolidine : ’s methyl 5-(pyrrolidin-1-yl) derivative shows altered solubility and receptor affinity compared to the pyrrole analog due to ring saturation .

- Bromine Position : Bromine at C5 () vs. C7 (as in Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate) affects steric hindrance and electronic profiles .

Q. Resolution Strategy :

SAR Studies : Systematically vary substituents and assay against target enzymes.

Purity Analysis : Use HPLC (C18 column, MeCN/H₂O gradient) to rule out impurities as confounding factors .

What strategies mitigate side reactions during bromine substitution?

Advanced Research Question

- Temperature Control : Excessive heat (>100°C) promotes debromination. achieved optimal yields at 75°C .

- Protecting Groups : Tert-butyl esters () stabilize reactive intermediates, reducing hydrolysis .

- Catalytic Additives : KI or tetrabutylammonium iodide enhances bromide displacement efficiency in SNAr reactions .

Q. Table 2: Side Reaction Mitigation

| Issue | Solution | Outcome |

|---|---|---|

| Debromination | Lower reaction temperature (70–80°C) | Yield increase by 15% |

| Ester Hydrolysis | Use t-Bu protecting groups | Purity >95% |

How does the bromine substituent influence further functionalization?

Basic Research Question

The C5 bromine acts as a leaving group, enabling:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) .

- Nucleophilic Substitution : Amines (e.g., hexamethylene tetramine in ) yield aminomethyl derivatives .

Mechanistic Insight : The electron-deficient pyrazine ring accelerates substitution via resonance stabilization of transition states.

What are the challenges in resolving crystal structures of halogenated pyrazines?

Advanced Research Question

- Disorder in Halogen Positions : Bromine’s large atomic radius causes diffraction artifacts. resolved this by collecting data at 296 K and using TWINABS for absorption correction .

- Software Limitations : SHELXL’s restraints (e.g., DFIX for bond lengths) improve refinement but require manual validation .

Recommendation : Collect high-resolution data (θ > 25°) and use Olex2 for visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.